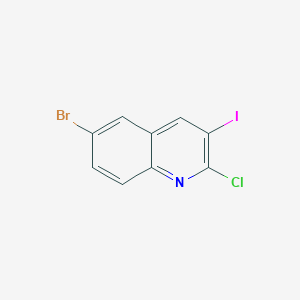

6-Bromo-2-chloro-3-iodoquinoline

Descripción general

Descripción

6-Bromo-2-chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4BrClIN . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 6-Bromo-2-chloro-3-iodoquinoline involves various methods. One method involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . Another method involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-iodoquinoline consists of a quinoline core with bromine, chlorine, and iodine substituents. The molecular weight of this compound is 368.40 .Chemical Reactions Analysis

Quinoline, the core structure of 6-Bromo-2-chloro-3-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

6-Bromo-2-chloro-3-iodoquinoline serves as an important intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of GSK2126458, a notable compound in medicinal chemistry. The process involves several steps, including cyclization and substitution reactions, confirming the compound's role in complex chemical syntheses (Wang et al., 2015).

Application in Antibacterial Agents

This compound has also been instrumental in the development of new antibacterial agents. A study demonstrated the synthesis of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one using 6-Bromo-2-chloro-3-iodoquinoline, which showed promising antibacterial properties. The study involved crystal structure analysis and molecular interactions, highlighting its potential in antibacterial drug development (Ouerghi et al., 2021).

Halogen/Halogen Displacement in Heterocycles

The compound is also used in studies exploring halogen/halogen displacement in heterocycles, such as pyridines and quinolines. This research is crucial for understanding the chemical behavior of halogens in organic compounds, which is fundamental in organic synthesis and pharmaceutical chemistry (Schlosser & Cottet, 2002).

Development of Antimicrobial and Antimalarial Agents

Furthermore, 6-Bromo-2-chloro-3-iodoquinoline has been utilized in the synthesis of new quinoline-based 1,2,3-triazoles with applications as antimicrobial and antimalarial agents. These studies are significant for the development of new treatments for infectious diseases (Parthasaradhi et al., 2015).

Electrochemical Studies

Electrochemical studies involving halogenated derivatives of quinoline, such as 6-Bromo-2-chloro-3-iodoquinoline, provide insights into the behavior of these compounds in reduction reactions. This research is valuable for applications in electrochemistry and material science (Alwair & Grimshaw, 1973).

Synthesis of Quinoline Derivatives

The compound is pivotal in the synthesis of various quinoline derivatives. These derivatives have multiple applications in the pharmaceutical industry, illustrating the compound's versatility in synthetic chemistry (Zhou et al., 2022).

Direcciones Futuras

Quinoline and its derivatives, including 6-Bromo-2-chloro-3-iodoquinoline, have been the focus of numerous studies due to their versatile applications in medicinal chemistry. Future research could focus on exploring new synthesis methods, studying their biological activities, and developing new drug candidates .

Mecanismo De Acción

Quinoline and its derivatives have been synthesized using various protocols, such as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

6-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-1-2-8-5(3-6)4-7(12)9(11)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWQGDNWJIGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916429-26-0 | |

| Record name | 6-bromo-2-chloro-3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)

![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)